
N-(Allyloxy)-2-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(Allyloxy)-2-nitrobenzenesulfonamide (ANBS) is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is of interest due to its relatively low toxicity and its ability to form strong covalent bonds with other molecules. ANBS has a wide range of potential uses, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug delivery agent.
Applications De Recherche Scientifique
Versatility in Amine Synthesis
N-(Allyloxy)-2-nitrobenzenesulfonamide has been explored in the realm of organic chemistry, particularly in the synthesis of secondary amines. Research by Fukuyama et al. (1995) demonstrates that 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected via Meisenheimer complexes, providing a pathway to obtain secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Role in HNO-Releasing Agents
The compound has also been studied for its potential in releasing nitroxyl (HNO), particularly in cardiovascular applications. Aizawa et al. (2013) synthesized a series of Piloty's acid derivatives, finding that N-Hydroxy-2-nitrobenzenesulfonamide was a highly efficient HNO donor, which may be due to its electronic and steric effects. This suggests its applicability in biological experiments where HNO-releasing activity is beneficial (Aizawa et al., 2013).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) have highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This includes solid-phase synthesis, indicating the compound’s utility in producing diverse molecular scaffolds (Fülöpová & Soural, 2015).
Synthesis of N-Alkyl/aralkyl-Nitrobenzenesulfonamides
Research has also focused on the synthesis of novel nitrobenzenesulfonamides. Abbasi et al. (2020) reported on the synthesis and evaluation of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that certain derivatives showed significant inhibitory action against bacterial biofilms, indicating potential applications in addressing bacterial resistance and infection control (Abbasi et al., 2020).
Propriétés
IUPAC Name |
2-nitro-N-prop-2-enoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNIMWVJDLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573344 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Allyloxy)-2-nitrobenzenesulfonamide | |
CAS RN |
359442-67-4 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

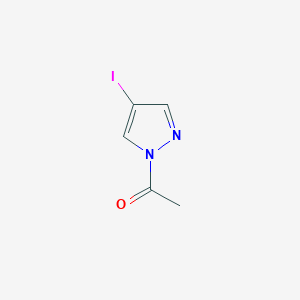
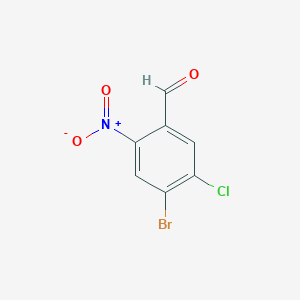

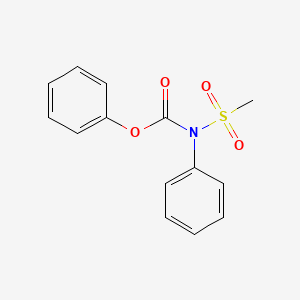

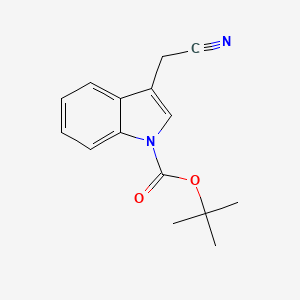
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)
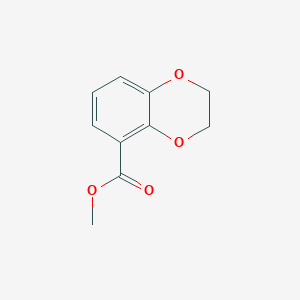
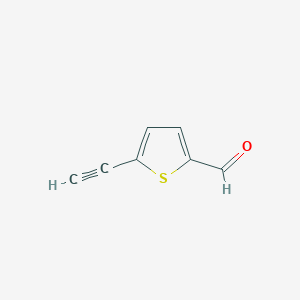
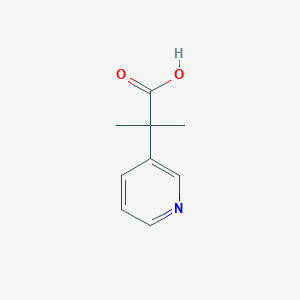

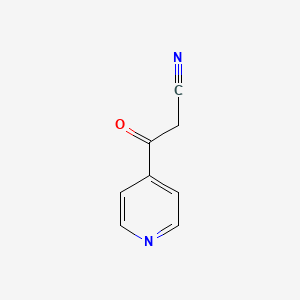

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)